molecular formula C16H20ClN3O3S B11467323 Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Tert-butyl (2-(5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Cat. No.: B11467323
M. Wt: 369.9 g/mol
InChI Key: XDUOIDVVOINODD-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a 2-chlorophenylmethylsulfanyl group

Preparation Methods

The synthesis of TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the reaction of hydrazides with carbon disulfide followed by cyclization.

    Introduction of the 2-chlorophenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with 2-chlorophenylmethylthiol.

    Attachment of the ethyl chain: This can be done through alkylation reactions.

    Formation of the tert-butyl carbamate group: This is typically achieved by reacting the amine with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include bases, acids, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacophore in drug design.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to a cascade of cellular events.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and carbamate compounds. Compared to these, TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE may offer unique properties such as enhanced stability or specific biological activity. Some similar compounds include:

  • tert-Butyl N-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate
  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Properties

Molecular Formula

C16H20ClN3O3S

Molecular Weight

369.9 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H20ClN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,21)

InChI Key

XDUOIDVVOINODD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=CC=C2Cl

Origin of Product

United States

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